![molecular formula C13H18Cl2N2O B3851036 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3851036.png)
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
説明
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MXC, is a synthetic compound that has been used as a pesticide and herbicide in the past. It is a member of the chlorophenol family and has been shown to have endocrine-disrupting effects on the reproductive system. In recent years, MXC has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors.
作用機序
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts on estrogen receptors by binding to them and either activating or inhibiting their activity. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα), which may explain its selective activity in different tissues.
Biochemical and Physiological Effects:
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a variety of effects on the body, including the modulation of gene expression, the inhibition of cell growth, and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages as a research tool, including its ability to selectively target estrogen receptors and its potential as a therapeutic agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several areas of future research that could be explored with 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including:
1. Developing new drugs based on 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol that can selectively target estrogen receptors in different tissues.
2. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a treatment for other estrogen-sensitive conditions, such as osteoporosis and cardiovascular disease.
3. Studying the effects of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol on other signaling pathways and cellular processes.
4. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a tool for studying the role of estrogen receptors in different tissues.
5. Exploring the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a diagnostic tool for estrogen-sensitive conditions.
In conclusion, 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic compound that has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors. It has been studied extensively for its potential in the treatment of breast cancer and other estrogen-sensitive conditions. Further research is needed to fully understand its mechanism of action and to explore its potential as a research tool and therapeutic agent.
科学的研究の応用
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied extensively for its potential as a therapeutic agent in the treatment of breast cancer and other estrogen-sensitive conditions. It has been shown to have a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue type. This makes it a promising candidate for the development of new drugs that can target specific estrogen receptors.
特性
IUPAC Name |
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16-3-2-4-17(6-5-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAXVMGVBEUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



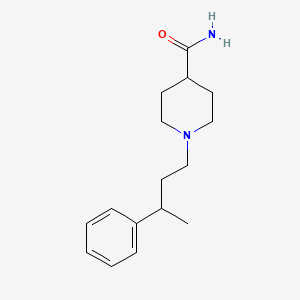
![[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850965.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B3850991.png)
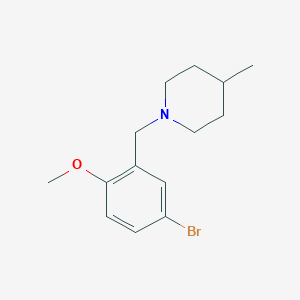
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxylate](/img/structure/B3851002.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)
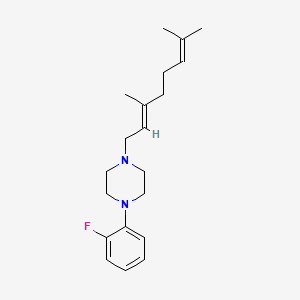
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)
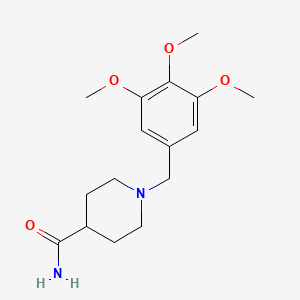
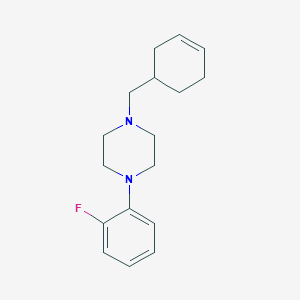
![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)